molecular formula C13H16O B8242541 Benzene, [(3-cyclohexen-1-yloxy)methyl]- CAS No. 100611-66-3

Benzene, [(3-cyclohexen-1-yloxy)methyl]-

Cat. No.: B8242541
CAS No.: 100611-66-3
M. Wt: 188.26 g/mol
InChI Key: BMZCVVCVCDSALX-UHFFFAOYSA-N
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Description

Benzene, [(3-cyclohexen-1-yloxy)methyl]-: is an organic compound with the molecular formula C13H16O. It is characterized by a benzene ring attached to a [(3-cyclohexen-1-yloxy)methyl] group. This compound is of interest due to its unique structure, which combines aromatic and alicyclic elements, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-cyclohexen-1-yloxy)methyl]- typically involves the reaction of benzyl chloride with 3-cyclohexen-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-cyclohexen-1-ol attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed:

Scientific Research Applications

Chemistry: Benzene, [(3-cyclohexen-1-yloxy)methyl]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further functionalization .

Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic and alicyclic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .

Industry: Industrially, Benzene, [(3-cyclohexen-1-yloxy)methyl]- is used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable building block in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of Benzene, [(3-cyclohexen-1-yloxy)methyl]- involves its ability to participate in various chemical reactions due to the presence of both aromatic and alicyclic moieties. The benzene ring can undergo electrophilic aromatic substitution, while the cyclohexene ring can participate in addition reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

  • Benzene, [(cyclohex-1-en-1-yl)methyl]-
  • Benzene, 3-cyclohexen-1-yl-
  • Benzene, 1-cyclohexyl-3-methyl-

Comparison: Benzene, [(3-cyclohexen-1-yloxy)methyl]- is unique due to the presence of an ether linkage between the benzene ring and the cyclohexene ring. This ether linkage imparts different reactivity compared to similar compounds that lack this feature. For example, Benzene, [(cyclohex-1-en-1-yl)methyl]- and Benzene, 3-cyclohexen-1-yl- do not have the oxygen atom linking the two rings, which affects their chemical behavior and applications .

Properties

IUPAC Name

cyclohex-3-en-1-yloxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-5,7-8,13H,6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZCVVCVCDSALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453810
Record name Benzene, [(3-cyclohexen-1-yloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100611-66-3
Record name Benzene, [(3-cyclohexen-1-yloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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